3-((5-Chloro-[1,1'-biphenyl]-2-yl)oxy)azetidine
Overview
Description
3-Azetidinyl 5-chloro[1,1’-biphenyl]-2-yl ether is a compound that features an azetidine ring, a biphenyl moiety, and a chloro substituent Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain and unique reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where an azetidine precursor reacts with a biphenyl derivative under basic conditions . The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) and bases like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic substitution reactions using automated reactors to ensure consistency and efficiency. The use of continuous flow reactors can also enhance the production rate and yield by providing better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
3-Azetidinyl 5-chloro[1,1’-biphenyl]-2-yl ether can undergo various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form corresponding N-oxides.
Reduction: The biphenyl moiety can be reduced to form cyclohexyl derivatives.
Substitution: The chloro substituent can be replaced by other nucleophiles through substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Formation of azetidine N-oxides.
Reduction: Formation of cyclohexyl derivatives of the biphenyl moiety.
Substitution: Formation of substituted biphenyl derivatives with various functional groups.
Scientific Research Applications
3-Azetidinyl 5-chloro[1,1’-biphenyl]-2-yl ether has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its pharmacological properties, including antimicrobial and antiviral activities.
Industry: Utilized in the development of advanced materials and catalysts for various chemical processes.
Mechanism of Action
The mechanism of action of 3-Azetidinyl 5-chloro[1,1’-biphenyl]-2-yl ether involves its interaction with specific molecular targets and pathways. The azetidine ring’s ring strain and reactivity enable it to interact with enzymes and receptors, potentially inhibiting their activity. The biphenyl moiety may enhance the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
- 3-Azetidinyl 2,3-dihydro-1H-inden-5-yl ether hydrochloride
- 3-Azetidinyl 4-chlorophenyl ether
- 3-Azetidinyl 2-naphthyl ether
Uniqueness
3-Azetidinyl 5-chloro[1,1’-biphenyl]-2-yl ether stands out due to its unique combination of the azetidine ring, biphenyl structure, and chloro substituent. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-(4-chloro-2-phenylphenoxy)azetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO/c16-12-6-7-15(18-13-9-17-10-13)14(8-12)11-4-2-1-3-5-11/h1-8,13,17H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYVMFWKHSUUOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=C(C=C(C=C2)Cl)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301246963 | |
Record name | 3-[(5-Chloro[1,1′-biphenyl]-2-yl)oxy]azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301246963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219948-67-0 | |
Record name | 3-[(5-Chloro[1,1′-biphenyl]-2-yl)oxy]azetidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219948-67-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[(5-Chloro[1,1′-biphenyl]-2-yl)oxy]azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301246963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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